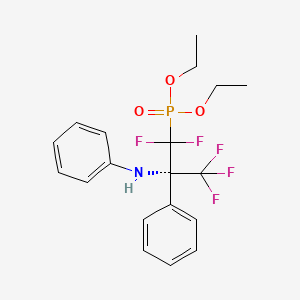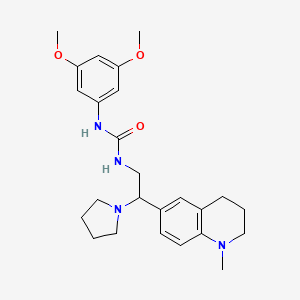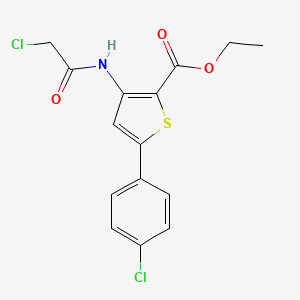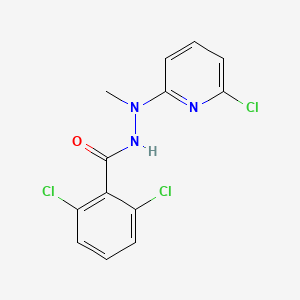
2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-phenylacetic acid” is a chemical compound . It is a derivative of thiazinane, a heterocyclic compound that contains nitrogen and sulfur in its structure .
Molecular Structure Analysis
Thiazinane is a fully saturated six-membered ring containing two hetero-atoms, nitrogen and sulfur . The exact molecular structure of “this compound” is not provided in the available resources.Scientific Research Applications
Antimicrobial Activity
Compounds derived from 4-aminophenylacetic acid, which are structurally related to 2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-phenylacetic acid, have shown promising results in antimicrobial activities. The condensation of 4-aminophenylacetic acid with phthalic anhydride produced derivatives with significant antimicrobial properties (Bedair et al., 2006).
Industrial Applications
In industrial contexts, the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, starting from compounds like (S)-2-amino-2-phenylacetic acid, has been explored. These derivatives have potential applications in photoelectronic devices, as indicated by their photoluminescence spectrum (Shafi, Rajesh, & Senthilkumar, 2021).
Antifungal and Antibacterial Properties
Synthetic derivatives involving (4-oxo-thiazolidinyl) sulfonamides and quinazolin-4(3H)ones, starting from 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid, exhibited remarkable antibacterial and antifungal activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi (Patel et al., 2010).
Fungicidal Agents
The synthesis of 2-[2, 4′-dioxo spiro indole -3, 2′- thiazolidin- 3′-yl] alkanoic acids has been reported, with these compounds showing potential as fungicidal agents against various plant pathogens. This indicates a possible agricultural application (Alauddin & Hayat, 2012).
Enzyme Inhibition
Some derivatives of phenylacetic acid, which include structures related to this compound, have been synthesized and tested for their inhibitory activity on enzymes like lipoxygenase and cyclooxygenase. These findings could be relevant for the development of anti-inflammatory agents (Silvestri et al., 1994).
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-18(16,17)9-7-13/h1-5,11H,6-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCRANCXVJYTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)
![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)



![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)


